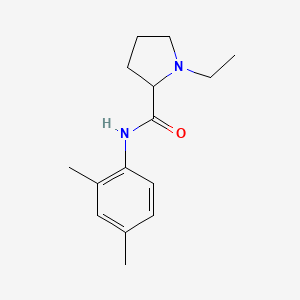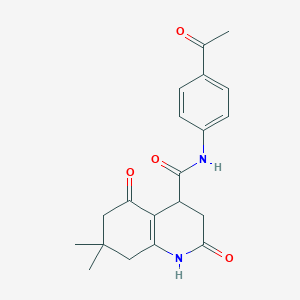![molecular formula C28H32FN3O4 B14942422 3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14942422.png)
3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a fluorobenzoyl group, and a bipiperidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrrolidine-2,5-dione derivatives.
Aplicaciones Científicas De Investigación
3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core and exhibit similar biological activities.
Fluorobenzoyl derivatives: Compounds with the fluorobenzoyl group often have enhanced binding affinity and selectivity for certain targets.
Bipiperidinyl derivatives: These compounds are known for their potential in drug discovery due to their ability to interact with a wide range of biological targets.
Uniqueness
3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of structural features, which confer specific biological activities and target selectivity. The presence of the fluorobenzoyl group enhances its binding affinity, while the bipiperidinyl moiety provides additional interaction sites for molecular targets.
Propiedades
Fórmula molecular |
C28H32FN3O4 |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
3-[4-[1-(4-fluorobenzoyl)piperidin-4-yl]piperidin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H32FN3O4/c1-36-24-4-2-3-23(17-24)32-26(33)18-25(28(32)35)30-13-9-19(10-14-30)20-11-15-31(16-12-20)27(34)21-5-7-22(29)8-6-21/h2-8,17,19-20,25H,9-16,18H2,1H3 |
Clave InChI |
KECMTOZOVWUYMJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4CCN(CC4)C(=O)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{[(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate](/img/structure/B14942339.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B14942349.png)
![[5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-methylfuran-3(2H)-ylidene]propanedinitrile](/img/structure/B14942354.png)
![2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B14942356.png)
![8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14942363.png)
![1-(4-chlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B14942373.png)
![5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B14942395.png)

![Methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate](/img/structure/B14942419.png)
![3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942420.png)
![Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14942425.png)

![1-{(Z)-[(4-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea](/img/structure/B14942433.png)
![2-methoxy-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B14942440.png)
